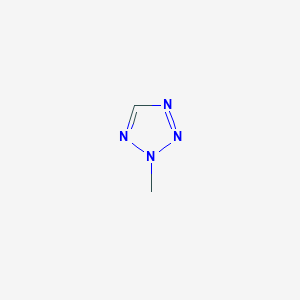

2-Methyltetrazole

Description

Significance of Methylated Tetrazoles in Heterocyclic Chemistry Research

Methylated tetrazoles, including 2-methyltetrazole, are a prominent class of heterocycles in medicinal chemistry and drug design. acs.org Their importance stems from their ability to act as bioisosteres for carboxylic acid and cis-amide moieties, offering improved metabolic stability and other beneficial physicochemical properties. acs.orghilarispublisher.comhilarispublisher.com The tetrazole ring's high nitrogen content also contributes to its use in developing materials with enhanced thermal stability and energetic properties. nih.govvulcanchem.com

The position of the methyl group on the tetrazole ring significantly influences the molecule's properties. For instance, this compound exhibits different characteristics compared to its isomer, 1-methyltetrazole (B91406), including lower polarity and different HOMO and LUMO energies, which affects its reactivity in electrophilic substitution reactions. researchgate.net This isomeric difference is crucial in the design of specific molecular structures and functionalities.

Overview of Historical and Contemporary Research Trajectories of this compound

Historically, research on tetrazoles began with their synthesis, often through [2+3] cycloaddition reactions between nitriles and azides. nih.govnanomedicine-rj.com Early studies focused on understanding their fundamental chemical properties and reactivity.

Contemporary research on this compound has expanded into several key areas:

Energetic Materials: Due to their high heat of formation, tetrazoles are investigated as components of energetic materials and explosives. nih.govresearchgate.net The introduction of a methyl group, as in this compound, can modulate the energetic properties and sensitivity of these materials. researchgate.net

Coordination Chemistry: this compound and its derivatives serve as ligands in coordination chemistry, forming complexes with various metal ions. capes.gov.brarkat-usa.orgresearchgate.net These complexes have potential applications in catalysis and material science. researchgate.net For example, bis(this compound)dichlorocopper(II) forms a layered coordination polymer. capes.gov.brarkat-usa.org

Medicinal Chemistry: The tetrazole moiety is a recognized pharmacophore. hilarispublisher.comhilarispublisher.comnih.govbohrium.comthieme-connect.com this compound derivatives have been investigated for a range of biological activities, including their use as bradykinin (B550075) B1 antagonists and in the development of other therapeutic agents. nih.govmdpi.com The methyl group can influence the compound's lipophilicity and its interaction with biological targets. vulcanchem.com

Functional Polymers: this compound has been incorporated into polymers of intrinsic microporosity (PIMs), modifying their gas permeability and selectivity for applications in gas separation. researchgate.net

The ongoing exploration of this compound's synthesis, properties, and applications continues to highlight its versatility and importance in modern chemical research.

Interactive Data Table: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C2H4N4 | chemeo.comnih.govnist.gov |

| Molecular Weight | 84.08 g/mol | chemeo.comnih.govnist.gov |

| CAS Number | 16681-78-0 | chemeo.comnih.govnist.gov |

| IUPAC Name | 2-methyl-2H-tetrazole | nih.gov |

| Appearance | White to pale yellow crystalline solid | hilarispublisher.comhilarispublisher.com |

| Ionization Energy | 10.0 eV | nist.gov |

Interactive Data Table: Thermodynamic Properties of this compound

| Property | Value (kJ/mol) | Source |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -1355.0 | chemeo.com |

| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | 236.0 | chemeo.com |

| Liquid phase enthalpy of formation at standard conditions (ΔfH°liquid) | 184.0 | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 52.0 | chemeo.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-6-4-2-3-5-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRESBNUEIKZECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168196 | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-78-0 | |

| Record name | 2-Methyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for 2 Methyltetrazole and Its Derivatives

Direct Preparation Techniques

Direct methods for the synthesis of 2,5-disubstituted tetrazoles, including 2-methyltetrazole derivatives, offer efficient routes that often involve multi-component reactions under mild conditions. One notable transition-metal-free approach allows for the direct preparation of 5-aryl-2-methyltetrazoles from aromatic aldehydes and methylhydrazine. nih.govorganic-chemistry.org This reaction proceeds through treatment with di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene (B57053) in a mixture of dichloromethane (B109758) and 2,2,2-trifluoroethanol (B45653) at room temperature, providing good to moderate yields. nih.govorganic-chemistry.org This one-pot preparation represents a novel "[2N + 2N]" combination, highlighting a straightforward pathway to these valuable compounds. nih.gov

Another direct method involves the alkylation of monosubstituted tetrazoles. The diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles, providing a regioselective advantage. organic-chemistry.org

Regioselective N2-Arylation Strategies for 2,5-Disubstituted Tetrazoles

Achieving regioselective N2-arylation is crucial for the synthesis of specific 2,5-disubstituted tetrazole isomers. Several effective strategies have been developed to control this selectivity.

A mild and highly regioselective copper-catalyzed method utilizes [Cu(OH)(TMEDA)]2Cl2 as a catalyst for the 2-arylation of 5-substituted tetrazoles with various arylboronic acids. organic-chemistry.orgorganic-chemistry.orgacs.org This reaction proceeds at room temperature in an oxygen atmosphere, affording 2,5-disubstituted tetrazoles in high yields and as nearly pure single regioisomers. organic-chemistry.orgacs.org The optimized conditions involve K2CO3 as a base and CH2Cl2 as the solvent. organic-chemistry.org This method is significant as it represents the first report of highly regioselective arylation of 5-alkyltetrazoles. acs.org

Furthermore, a metal-free approach for N2-arylation employs diaryliodonium salts. organic-chemistry.orgbeilstein-journals.org This strategy is applicable to a wide range of 5-substituted-1H-tetrazoles and tolerates both electron-rich and electron-deficient aryl groups on the diaryliodonium salt. organic-chemistry.org This method also allows for a one-pot synthesis of 2,5-diaryl-tetrazoles directly from nitriles. organic-chemistry.org

The reaction of aryldiazonium salts with amidines, followed by oxidative ring closure with I2/KI under basic conditions, provides another one-pot synthesis of 2,5-disubstituted tetrazoles with good yields and short reaction times. organic-chemistry.org

| Catalyst/Reagent | Substrates | Product | Key Features |

| [Cu(OH)(TMEDA)]2Cl2 | 5-Substituted tetrazoles, Arylboronic acids | 2,5-Disubstituted tetrazoles | Mild conditions, high regioselectivity |

| Diaryliodonium salts | 5-Substituted-1H-tetrazoles | 2-Aryl-5-substituted-tetrazoles | Metal-free, broad substrate scope |

| I2/KI | Aryldiazonium salts, Amidines | 2,5-Disubstituted tetrazoles | One-pot, mild conditions, convenient workup |

One-Pot Cycloaddition Approaches in this compound Synthesis

One-pot cycloaddition reactions represent an efficient and atom-economical approach to constructing the tetrazole ring. The [3+2] cycloaddition is a common strategy. For instance, the reaction of nitriles with azides is a fundamental method for forming the tetrazole ring. nih.gov A one-pot, three-component reaction involving 2-bromobenzaldehyde, allylamine (B125299) hydrochloride, trimethylsilyl (B98337) azide (B81097), and an isocyanide, followed by N-alkylation with iodomethane (B122720) and an intramolecular Heck reaction, has been developed for the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinolines. beilstein-journals.org

Microwave-assisted synthesis has also emerged as a powerful tool. An efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines has been developed by reacting 5-amino-1,2,3,4-tetrazole with aromatic aldehydes and cyanamide (B42294) in pyridine (B92270) under controlled microwave heating, resulting in high yields. researchgate.net

Methylation Pathways of Parent Tetrazoles to Yield this compound Isomers

The methylation of parent tetrazoles is a direct route to this compound isomers, but controlling the regioselectivity between the N1 and N2 positions is a critical aspect. The reaction of 5-substituted tetrazoles with alcohols in acidic media is a simple and convenient method that often shows exceptional regioselectivity for the 2-isomer, particularly with secondary and tertiary alcohols. core.ac.uk However, with 5-methyltetrazole, a mixture of 1- and 2-isomers can be formed. core.ac.uk

The methylation of Re(I) tetrazolato complexes with methyl triflate has been shown to occur regioselectively at the N4 position of the tetrazole ring. cnr.it Interestingly, the resulting cationic complexes exist in solution as an equilibrating mixture of linkage isomers where the Re(I) center is bound to either the N1 or N2 atom of the tetrazole ring. cnr.it

Synthesis of 2-Methyl-2H-tetrazole-5-Carboxylic Acid and Related Functionalized Derivatives

2-Methyl-2H-tetrazole-5-carboxylic acid is a key intermediate for the synthesis of more complex molecules. lookchem.com Its synthesis and the introduction of other functional groups at the 5-position are important for creating a diverse range of derivatives. For instance, 5-hydroxymethyl-2-methyltetrazole can be prepared and subsequently converted to other derivatives, such as 5-acetylmercaptomethyl-2-methyltetrazole by reaction with methanesulfonyl chloride followed by potassium thioacetate. prepchem.com

The synthesis of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, such as valsartan, highlights the importance of functionalized 2-methyltetrazoles in medicinal chemistry. nih.govresearchgate.net These complex molecules are typically synthesized through multi-step sequences involving the formation of the tetrazole ring and subsequent coupling reactions.

Synthetic Routes to Nitrogen-Linked this compound Conjugates (e.g., Saccharinates, Bistetrazoles)

The synthesis of nitrogen-linked conjugates of this compound with other heterocyclic systems has led to the development of molecules with interesting properties. The molecular structure of nitrogen-linked 1- and this compound-saccharinates has been investigated, revealing the nature of the linkage between the two heterocyclic fragments. conicet.gov.arlookchem.comresearchgate.net These conjugates can be synthesized by reacting the appropriate methyltetrazole derivative with a saccharin (B28170) precursor. rsc.org

Bistetrazoles containing a this compound unit are another important class of conjugates. The synthesis of 2-methyl-5-(tetrazol-1-yl)tetrazole can be achieved through the cyclization of 5-amino-2-methyl-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid. researchgate.net The synthesis of bistetrazoles can also be achieved through a one-step process involving a substitution-cyclization-cracking reaction. rsc.org These nitrogen-rich compounds are of particular interest as energetic materials. researchgate.netrsc.org

| Conjugate Type | Synthetic Precursors | Linkage |

| This compound-saccharinate | This compound derivative, Saccharin derivative | Nitrogen-linked |

| 2-Methyl-5-(tetrazol-1-yl)tetrazole | 5-Amino-2-methyl-tetrazole, Sodium azide, Triethyl orthoformate | C-N bond |

| Bistetrazoles | Various, via substitution-cyclization-cracking | N-N or C-C linkage |

Structural Elucidation and Isomerism of 2 Methyltetrazole

Molecular Conformations and Energetic Minima

The internal rotation of the methyl group in 2-methyltetrazole results in distinct conformers. aip.org Computational studies have identified two energetic minima that differ by 180 cm⁻¹. aip.org The presence of these minima indicates different stable spatial arrangements of the methyl group relative to the tetrazole ring.

The stability of this compound's conformers is analyzed through its dihedral angles. The HipCN₂N₃ dihedral angles corresponding to minimum energy conformations are found at 60°, 180°, and 300°. aip.org This repeating pattern every 120° is a consequence of the methyl group's internal rotation within an unsymmetrical ring structure. aip.org

For this compound, two minima with a small energy difference of 180 cm⁻¹ exist. aip.org In contrast, for its isomer, 1-methyltetrazole (B91406), the conformer with a dihedral angle of 180° is the most stable by 11.2 cm⁻¹, with rotational barriers at 0° and 120° being 92 cm⁻¹ higher in energy. aip.org

Table 1: Conformational Energy Data for Methyltetrazoles

| Compound | Dihedral Angles for Minima (HipCN₂N₃) | Energy Difference Between Minima | Rotational Barrier |

|---|---|---|---|

| This compound | 60°, 180°, 300° | 180 cm⁻¹ | Not Specified |

| 1-Methyltetrazole | 60°, 180°, 300° | 11.2 cm⁻¹ (180° is lowest) | 92 cm⁻¹ (at 0° and 120°) |

Crystal Structure Determination via X-ray Diffraction

While a crystal structure for this compound itself has not been experimentally determined, X-ray diffraction studies have been conducted on its derivatives and its isomer, 1-methyltetrazole. aip.orgfao.org These studies provide valuable insights into the solid-state packing and intermolecular interactions of related compounds.

For instance, the crystal structure of dichlorobis(1-methyltetrazole)zinc(II) reveals a distorted tetrahedral geometry around the zinc atom, with coordination occurring at the N4 position of the tetrazole ring. In another example, the crystal structure of 5-(3-azidooxetan-3-yl)-1-methyl-tetrazole shows that the molecules arrange in layers. researchgate.net

A comparative analysis with 1-methyltetrazole derivatives highlights differences in crystal packing and molecular arrangement. The crystal structure of 1-methyltetrazole has been determined and is composed of layers of planar molecules. iucr.orgcnr.it

In a derivative, bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane, the two five-membered rings are nearly coplanar, with a dihedral angle of 1.92°. iucr.org The crystal packing in this compound is stabilized by weak intermolecular C-H···N and π-π interactions. iucr.org

A study on this compound-saccharinate revealed its crystal structure to be in the triclinic space group P-1, with unit cell parameters a=7.8010Å, b=8.6724Å, c=9.4984Å, α=114.083°, β=107.823°, and γ=93.080°. fao.org In contrast, 1-methyltetrazole-saccharinate also crystallizes in the P-1 space group but with different unit cell parameters: a=6.9763Å, b=8.3097Å, c=10.0737Å, α=96.517°, β=107.543°, and γ=99.989°. fao.org This difference in crystal structures underscores the influence of the methyl group's position on the solid-state arrangement.

Table 2: Comparative Crystallographic Data for Methyltetrazole-Saccharinate Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|

| This compound-saccharinate | P-1 | 7.8010 | 8.6724 | 9.4984 | 114.083 | 107.823 | 93.080 |

| 1-Methyltetrazole-saccharinate | P-1 | 6.9763 | 8.3097 | 10.0737 | 96.517 | 107.543 | 99.989 |

Tautomeric Forms and Their Interconversion Dynamics (in Derivatives, e.g., this compound-Saccharinate)

Tautomerism is a significant feature in tetrazole chemistry. In derivatives of this compound, such as this compound-saccharinate (2MTS), different tautomeric forms can exist and interconvert depending on the phase. acs.orgresearchgate.net

In the crystalline state, this compound-saccharinate exists in an amino-bridged tautomeric form, as determined by X-ray diffraction. acs.orgresearchgate.net However, upon sublimation into the gas phase, a complete conversion to the more stable imino-bridged tautomer occurs. acs.orgresearchgate.netuc.pt This imino tautomer features the labile hydrogen atom connected to the saccharine nitrogen, with the two heterocyclic rings linked by an imino group. acs.orgresearchgate.net

This phenomenon is also observed in other aminotetrazole derivatives. For example, 2-methyl-2H-tetrazol-5-amine (2MTA) can, in principle, exhibit amino/imino tautomerism. uc.pt Studies on 5-aminotetrazole (B145819) (5-ATZ) indicate that while the amino form is prevalent, the imino form can also exist, though it is generally less stable. nsc.ruresearchgate.net In the gas phase, the 2H-tautomer of tetrazole is the dominant form. uc.pt The interconversion between these tautomers is influenced by factors such as the physical state and the presence of substituents. researchgate.net

Spectroscopic Investigations and Electronic Structure of 2 Methyltetrazole

Photoelectron Spectroscopy (PES) Studies of Ionization Energies

High-resolution photoelectron spectroscopy, particularly using synchrotron radiation, has been instrumental in elucidating the electronic structure of 2-methyltetrazole. aip.org These studies have revealed complex spectral profiles resulting from the near-degeneracy of several ionic states, which leads to an overlay of the bands. aip.orgnih.gov

The lowest experimental adiabatic ionization energy (AIE) for this compound has been determined to be 10.543 eV. aip.orgnih.gov This first ionization is assigned to the 1²A″ state. aip.orgnih.gov The onset of the spectrum for this compound is observed to be very slow, which underscores the importance of vertical ionization energy calculations for accurately identifying band maxima. aip.orgnih.gov

Theoretical calculations, particularly those using the second-order Møller-Plesset (MP2) perturbation theory, have been crucial in assigning the experimental spectra. aip.orgnih.gov The 10–14 eV region of the photoelectron spectrum is particularly complex, containing five ionization energies. aip.org

Table 1: Experimental and Theoretical Ionization Energies of this compound

| Ionization Type | Experimental AIE (eV) | Assignment | Theoretical Method for Assignment |

| First Ionization | 10.543 aip.orgnih.govresearchgate.net | 1²A″ aip.orgnih.govresearchgate.net | Second Order Møller-Plesset (MP2) aip.orgnih.govresearchgate.net |

This table presents the lowest adiabatic ionization energy as determined from high-resolution photoelectron spectroscopy.

The electronic structure of this compound features both nitrogen lone pair (LPN) and π-type molecular orbitals, which contribute to the photoelectron spectrum. Theoretical calculations indicate that the lowest energy bands in the PES of this compound arise from the ionization of electrons from both σ-orbitals (²A′), located on the nitrogen atoms (LPN), and π-orbitals (²A″). aip.orgnih.gov

Within the 10–14 eV range of the spectrum, calculations show the presence of two π-ionizations (π⁻¹, ²A″) and two lone-pair ionizations (LPN⁻¹, ²A′). aip.org A Franck-Condon analysis of the spectrum reveals that the lowest ionization energy regions are predominantly influenced by ionization from the nitrogen lone pair (LPN) ²A′ manifold. aip.orgnih.gov This is noteworthy because the π-orbital (²A″) states possess a higher absolute intensity. aip.orgnih.gov The significant overlay of these ionic states complicates the spectral profile, causing a reduction in the observable vibrational fine structure for all but the most intense vibrational states. aip.orgnih.gov

Adiabatic Ionization Energies (AIEs) and Spectral Assignments

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization

Vibrational spectroscopy provides a powerful tool for the characterization of molecular structure and tautomeric forms of tetrazole derivatives. researchgate.netuwo.ca

Matrix isolation infrared (IR) spectroscopy is a key technique for studying the tautomeric forms of molecules by trapping them in an inert gas matrix at low temperatures. For tetrazole itself, studies have shown that while the 1H-tautomer is dominant in the condensed phase, the 2H-tautomer is more stable and thus more prevalent in the gas phase, as observed in argon matrix isolation studies. researchgate.netresearchgate.net

In a study involving a derivative, this compound-saccharinate (2MTS), sublimation was shown to induce an amino→imino tautomerization. acs.orgnih.govresearchgate.net The amino-bridged tautomer, present in the crystalline phase, converted to the more stable imino-bridged tautomer in the gas phase. acs.orgnih.gov This gaseous tautomer was subsequently trapped and characterized using matrix isolation IR spectroscopy, with the experimental spectrum fully assigned based on theoretical calculations. acs.orgnih.govresearchgate.net The observed form is characterized by a zusammen (Z) arrangement around the C=N bridge and an intramolecular N-H···N hydrogen bond. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁵N NMR, is a definitive technique for the structural elucidation and differentiation of tetrazole isomers. cnr.itipb.pt It allows for the unambiguous identification of the substitution pattern on the tetrazole ring. cnr.it

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. For 1- and this compound, both experimental and DFT-calculated ¹³C and ¹⁵N NMR chemical shifts have been reported, providing a basis for distinguishing between the two isomers. maynoothuniversity.ie

The electron-withdrawing or donating character of substituents on the tetrazole ring significantly influences the charge distribution and, consequently, the NMR chemical shifts. For instance, the ¹³C NMR chemical shift of the C5 carbon atom is a reliable indicator for distinguishing between 2,5- and 1,5-disubstituted tetrazoles. nih.gov In 2-methyl-5H-tetrazole, the C5 signal appears further downfield compared to its 1-methyl counterpart, reflecting differences in the electronic structure. nih.gov Natural Bond Orbital (NBO) analysis on related 2-substituted tetrazoles has shown that strong resonance interactions, such as the delocalization of the N2 lone pair into adjacent antibonding orbitals (π(N3=N4) and π(N1=C5)), play a crucial role in the electronic structure of the ring. unlp.edu.ar

Table 2: Experimental and DFT Calculated ¹⁵N NMR Chemical Shifts (ppm) for this compound

| Atom | DFT Calculated Shift | Experimental Shift |

| N1 | 78.4 | 73.1 |

| N2 | 107.7 | 107.0 |

| N3 | 9.5 | 3.4 |

| N4 | 78.4 | 73.1 |

Data sourced from Burke et al. maynoothuniversity.ie Chemical shifts are relative to nitromethane.

Quantum Chemical and Advanced Theoretical Studies of 2 Methyltetrazole

Ab Initio Computational Methods (e.g., MP2, MCSCF, Coupled Cluster Variants)

High-level ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, have been instrumental in accurately describing the electronic landscape of 2-methyltetrazole. These methods, including Møller-Plesset perturbation theory (MP2), Multi-Configurational Self-Consistent Field (MCSCF), and various Coupled Cluster (CC) approaches, are essential for studying excited states and ionization phenomena.

The electronic structure of this compound has been meticulously analyzed using photoelectron spectroscopy, supported by advanced ab initio calculations. cnr.itaip.org Studies employing multi-reference multi-root configuration interaction (MRD-CI) and the ionization potential variant of the equations-of-motion coupled-cluster method with single and double excitations (EOMIP-CCSD) have been used to calculate vertical ionization energies (VIEs). cnr.it

A significant finding from these theoretical studies is the near-degeneracy of the lowest ionic states of this compound. cnr.it Upon ionization, the two highest occupied molecular orbitals, corresponding to the X²A' and A²A'' ionic states, are separated by a very small energy gap of only 0.174 eV. cnr.it This quasi-degeneracy leads to complex interactions and a breakdown of the simple vibrational structure in the photoelectron spectrum, as the vibrational profiles of the two states overlap significantly. cnr.it Attempts to optimize the geometries of higher ionic states were complicated by state-switching phenomena, highlighting the intricate nature of the potential energy surfaces. aip.org

| Method | Ionic State | Calculated Vertical Ionization Energy (eV) | Energy Separation (eV) |

| MRD-CI / EOMIP-CCSD | X²A' | 10.18 - 10.79 | 0.174 |

| MRD-CI / EOMIP-CCSD | A²A'' | 10.35 - 10.96 | |

| This table presents calculated vertical ionization energies for the two lowest ionic states of this compound, highlighting their near-degeneracy. Data sourced from Palmer et al. cnr.it |

Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse for computational studies on tetrazole derivatives, offering a balance between accuracy and computational cost. The B3LYP functional is commonly employed to investigate ground-state geometries, properties, and the mechanisms of chemical reactions. acs.orgresearchgate.net

DFT calculations have been used to map the potential energy surface (PES) for various reactions involving this compound. For instance, the PES for electrophilic substitution has been explored using the DFT/B3LYP/6-31G(d) method. researchgate.net These studies reveal that certain reaction pathways are nearly barrierless, while others involve significant activation barriers. For one proposed mechanism, the second step requires overcoming an activation barrier of approximately 45 kcal mol⁻¹. researchgate.net In a different context, a detailed theoretical study of the potential energy surface of this compound-saccharinate was performed at the DFT(B3LYP) level to understand its tautomerization upon sublimation. acs.org

Thermodynamic parameters derived from DFT calculations are crucial for assessing the reactivity of this compound. By comparing the thermodynamic characteristics of electrophilic substitution reactions for this compound and its parent compound, 2H-tetrazole, researchers have gained insight into its chemical behavior. researchgate.net These calculations, which often include considerations for solvation effects, help to explain the observed reactivity patterns and the influence of the methyl substituent on the tetrazole ring. researchgate.net

Potential Energy Surface Mapping

Theoretical Insights into Molecular Polarity and Frontier Orbital Energies (HOMO/LUMO)

Quantum chemical parameters derived from theoretical calculations provide a framework for understanding the electronic characteristics and reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

| Parameter | 1-Methyltetrazole (B91406) | This compound |

| Polarity | Higher | Substantially Lower |

| HOMO Energy | Higher | Lower |

| LUMO Energy | Higher | Lower |

| This table provides a qualitative comparison of key electronic parameters between 1-methyltetrazole and this compound, as described in theoretical studies. researchgate.net |

Computational Prediction of Energetic Properties (e.g., Heats of Formation, Detonation Parameters)

As a nitrogen-rich compound, this compound and its derivatives are of interest as potential energetic materials. Computational methods are vital for predicting their energetic properties, such as heats of formation (HOF) and detonation parameters, which are key indicators of performance and safety.

The gas-phase heat of formation for this compound has been a subject of both experimental and theoretical investigation. Multiple computational studies, using methods such as DFT, have calculated the HOF. capes.gov.br A noteworthy finding is a discrepancy between the experimentally reported value and the values obtained from calculations. capes.gov.br Theoretical results consistently suggest that the experimental value may be too high, indicating a need for further experimental verification. Calculations also suggest that 2-substituted tetrazoles are generally more stable than their 1-substituted isomers in the gas phase. researchgate.net

Detonation parameters, including detonation velocity (D) and detonation pressure (P), are often predicted using empirical methods like the Kamlet-Jacobs equations, which utilize the calculated heat of formation and the compound's density. rsc.orgrsc.org For more advanced predictions, specialized programs like EXPLO5 are used, which can be based on heats of formation computed at high levels of theory such as CBS-4M. nih.gov These computational assessments are critical for the initial screening and design of new energetic materials based on the tetrazole framework.

| Compound | Method | Calculated Property | Value |

| This compound | Calculation | Gas-Phase Enthalpy of Formation (kJ/mol) | Contradicts experimental value |

| Energetic Derivatives | Kamlet-Jacobs | Detonation Velocity (D) | 8.22 - 9.49 km s⁻¹ rsc.org |

| Energetic Derivatives | Kamlet-Jacobs | Detonation Pressure (P) | 29.6 - 42.4 GPa rsc.org |

| This table summarizes key energetic properties for tetrazole derivatives as predicted by computational methods. Note the significant finding regarding the heat of formation of this compound. |

Reactivity and Reaction Mechanisms of 2 Methyltetrazole

Electrophilic Substitution Reactions and Reactivity Discrepancies Compared to Isomers

2-Methyltetrazole is known for its general lack of reactivity in electrophilic substitution reactions, a characteristic that contrasts sharply with its isomer, 1-methyltetrazole (B91406). researchgate.netd-nb.info Theoretical studies based on quantum chemical calculations have provided insight into the reasons for this discrepancy. The lower reactivity of this compound is attributed to its substantially lower polarity and differences in its frontier molecular orbital energies (HOMO and LUMO) when compared to the 1-isomer. researchgate.net This results in a higher Mulliken electronegativity for this compound, making it less susceptible to attack by electrophiles. researchgate.net

Kinetic studies on the nucleophilic substitution of 5-bromo-substituted methyltetrazoles with piperidine (B6355638) further illustrate this difference in reactivity. 5-Bromo-1-methyltetrazole is significantly more reactive than 5-bromo-2-methyltetrazole. This reduced reactivity in the 2-methyl derivative is attributed to a lesser degree of stabilization in the reaction's transition state compared to the 1-methyl isomer. d-nb.info

Table 1: Comparison of Properties and Reactivity between 1-Methyltetrazole and this compound Derivatives

| Property/Reaction | 1-Methyltetrazole Derivative | This compound Derivative | Reason for Difference |

| Electrophilic Substitution | More reactive | Less reactive | Higher polarity and different HOMO/LUMO energies in the 1-isomer. researchgate.net |

| Nucleophilic Substitution | More reactive (e.g., 5-bromo-1-methyltetrazole) | Less reactive (e.g., 5-bromo-2-methyltetrazole) | Greater stabilization of the transition state for the 1-isomer. d-nb.info |

| Calculated Polarity | Higher | Substantially Lower | Positional isomerism affecting electron distribution. researchgate.net |

| Mulliken Electronegativity | Lower | Higher | Differences in frontier molecular orbital energies. researchgate.net |

Note: This table is generated based on theoretical calculations and kinetic studies of the specified derivatives.

Thermal Decomposition Pathways and Identification of Degradation Products

The thermal decomposition of tetrazoles is a critical area of study, particularly for their use as high-energy materials. While specific experimental data on the thermal decomposition of the parent this compound is not extensively detailed in the reviewed literature, the behavior of related 2,5-disubstituted tetrazoles provides significant insight. The primary thermal decomposition pathway for 2,5-disubstituted tetrazoles involves the cleavage of the tetrazole ring to produce a reactive nitrile imine intermediate and molecular nitrogen. colab.ws

For instance, studies on 2-methyl-5-phenyltetrazoles show that they decompose in solution, with the rate of reaction being dependent on the nature of the substituent on the phenyl ring. researchgate.net The fundamental process involves the extrusion of N₂, a characteristic decomposition product for nearly all tetrazole derivatives. colab.wsresearchgate.net Theoretical studies on the parent, unsubstituted tetrazole predict that the unimolecular elimination of N₂ is the dominant decomposition pathway. acs.org

Kinetic Studies of Thermal Decomposition

Kinetic studies provide quantitative data on the stability and decomposition rates of these compounds. Manometric methods have been used to determine the kinetic parameters for the thermal decomposition of various 2-methyl-5-phenyltetrazoles in solution. researchgate.net These studies reveal that the activation energies for these first-order reactions are substantial, indicating a significant energy barrier to decomposition.

A high-level theoretical study calculated the effective activation energy for the thermolysis of the parent unsubstituted 2H-tetrazole to be 36.2 kcal/mol, a process that also results in N₂ elimination. acs.org This value provides a baseline for understanding the energy requirements for the decomposition of its methylated derivatives.

Table 2: Kinetic Parameters for the Thermal Decomposition of Substituted 2-Methyl-5-phenyltetrazoles

| Substituent (R) on Phenyl Group | Activation Energy (Ea) (kcal/mol) | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) |

| p-CH₃ | 40.5 | +8 |

| H | 41.2 | +8 |

| p-Br | 39.0 | +8 |

| m-NO₂ | 39.0 | +8 |

Data sourced from a manometric study of decomposition in solution. The activation entropies are noted to be approximately +8 cal mol⁻¹ K⁻¹ for the series. researchgate.net

Photochemistry and Photofragmentation Mechanisms

The photochemistry of this compound derivatives, particularly 2-methyl-(2H)-tetrazole-5-amine (2MTA), has been investigated using matrix isolation techniques, revealing complex reaction pathways upon UV irradiation. ijaem.netrsc.org Unlike thermal decomposition, which often follows a primary pathway, photolysis can induce multiple competing fragmentation and isomerization reactions. colab.wsijaem.net

For 2,5-disubstituted tetrazoles, photolysis is a known method for generating nitrile imines. acs.org In the case of matrix-isolated 2MTA, UV irradiation (λ > 235 nm) initiates three main primary photochemical events:

Nitrogen Elimination : Production of 1-methyl-1H-diazirene-3-amine via the loss of N₂. rsc.org

Ring Cleavage : Fragmentation into methyl azide (B81097) and cyanamide (B42294). rsc.org

Tautomerization : A researchgate.netijaem.net-hydrogen shift leads to the formation of a mesoionic tautomer, 3-methyl-1H-tetrazol-3-ium-5-aminide. rsc.org

These primary reactions are often followed by secondary photoreactions of the initial products. rsc.org

Formation and Isomerization of Intermediates (e.g., Nitrile Imines, Carbodiimides, Diazirenes)

A key feature of the photochemistry of this compound derivatives is the formation and subsequent isomerization of highly reactive intermediates. researchgate.netijaem.net The pathways show marked differences when compared to the corresponding 1-methyl isomers.

Upon photolysis, 2-methyl-(2H)-tetrazole-5-amine (1b) exclusively forms a nitrile imine (H₂N-C⁻=N⁺=N-CH₃) intermediate. colab.wsijaem.net This nitrile imine can then cyclize to form a diazirine (1-methyl-1H-diazirene-3-amine). researchgate.netijaem.net This diazirine is a common intermediate, also formed from the 1-methyl isomer, and it can undergo further photoconversion to yield a carbodiimide (1-amino-3-methylcarbodiimide). colab.wsijaem.net

The exclusive formation of the nitrile imine from the 2-methyl isomer suggests that the 2H-tetrazole structure provides a direct photochemical route to this intermediate. colab.wsijaem.net This contrasts with the 1-methyl isomer, which proceeds through different initial fragmentation patterns. colab.wsijaem.net Theoretical models postulate that for 2,5-disubstituted tetrazoles, photo-extrusion of N₂ first generates a nitrile imine, which then isomerizes to a diazirine, and finally rearranges through a pivotal singlet state imidoylnitrene species to form the stable carbodiimide. researchgate.net

Table 3: Photochemical Intermediates and Products from 2-Methyl-(2H)-tetrazole-5-amine (2MTA)

| Reaction Type | Intermediate/Product | Formation Pathway |

| Primary Photoprocess | Nitrile Imine | Exclusive formation from 2MTA upon photolysis. colab.wsijaem.net |

| Primary Photoprocess | 1-Methyl-1H-diazirene-3-amine | N₂ elimination from the tetrazole ring. rsc.org |

| Primary Photoprocess | Methyl Azide + Cyanamide | Ring cleavage. rsc.org |

| Isomerization | Diazirine | Cyclization of the nitrile imine intermediate. researchgate.net |

| Isomerization | Carbodiimide | Photoconversion from the diazirine intermediate. colab.wsijaem.net |

Coordination Chemistry and Ligand Design with 2 Methyltetrazole

Coordination with Transition Metal Ions (e.g., Nickel(II), Copper(II), Zinc(II), Iron(II), Cobalt(II))

2-Methyltetrazole has been shown to coordinate with a range of divalent first-row transition metal ions, including nickel(II), copper(II), zinc(II), iron(II), and cobalt(II). rsc.organu.edu.au The formation of these complexes is a straightforward process, often involving the reaction of a metal salt with the this compound ligand in a suitable solvent. researchgate.net The resulting coordination compounds exhibit a variety of structures and properties, which are influenced by the metal ion, the counter-anion, and the stoichiometry of the reactants. rsc.org

N-Coordination Sites of the Tetrazole Ring

The tetrazole ring of this compound possesses multiple nitrogen atoms that can potentially coordinate to a metal center. However, studies have consistently shown that the N4 atom is the primary coordination site for 2-substituted tetrazoles. researchgate.netarkat-usa.org This preference is attributed to the higher basicity of the N4 nitrogen compared to the other nitrogen atoms in the ring. researchgate.netarkat-usa.org In some instances, particularly in bridging coordination modes, the N1 atom can also participate in bonding to a metal ion. capes.gov.br The coordination of the tetrazole ring through its nitrogen atoms has been confirmed by various spectroscopic techniques and single-crystal X-ray diffraction studies. capes.gov.br

Structural Characterization of Metal-2-Methyltetrazole Complexes (e.g., X-ray Crystallography)

X-ray crystallography has been an indispensable tool for the definitive structural elucidation of metal-2-methyltetrazole complexes. These studies have revealed a rich diversity of coordination geometries and crystal packing arrangements.

For example, the complex bis(this compound)dichlorocopper(II), [Cu(2mtet)₂Cl₂], features a copper atom in an elongated octahedral environment. capes.gov.br The equatorial plane is occupied by two N4-bound this compound ligands and two chlorine atoms, while the axial positions are occupied by a symmetry-related this compound ligand and a chlorine atom. capes.gov.br In the case of dichlorobis(1-methyltetrazole)zinc(II), the zinc atom is in a distorted tetrahedral geometry, coordinated to two chloride ions and two this compound ligands through the N4 position.

The coordination environment of the metal ion can be influenced by other ligands present in the complex. For instance, in hexakis(1-methyltetrazole)copper(II) tetrafluoroborate, the copper(II) ion is coordinated to six 1-methyltetrazole (B91406) ligands, resulting in a distorted octahedral geometry due to the Jahn-Teller effect. nih.gov

Detailed crystallographic data for selected metal-2-methyltetrazole complexes are presented in the table below.

| Compound | Metal Ion | Coordination Geometry | Space Group | Key Bond Distances (Å) | Reference |

| [Cu(2mtet)₂Cl₂] | Cu(II) | Elongated Octahedral | P-1 | Cu-N(4) (equatorial), Cu-N(1) (bridging) | capes.gov.br |

| [Zn(1-methyltetrazole)₂Cl₂] | Zn(II) | Distorted Tetrahedral | P2₁/c | Zn-N: 2.05, Zn-Cl: 2.202 | |

| Cu(1-methyltetrazole)₆₂ | Cu(II) | Distorted Octahedral | P2₁/n | Cu-N: 2.015(4), 2.031(5), 2.384(5) (Site A); 2.053(5), 2.126(5), 2.204(5) (Site B) at 93 K | nih.gov |

| Fe(1,3-di(tetrazol-2-yl)propane)₃₂ | Fe(II) | Three-dimensional network | - | Fe-N(4) | arkat-usa.org |

Role of this compound as a Multidentate Ligand

While often acting as a monodentate ligand through the N4 position, this compound can also function as a multidentate, or bridging, ligand. capes.gov.br This bridging capability is crucial for the formation of extended structures such as coordination polymers. In its bridging mode, this compound can link two metal centers, typically utilizing both the N1 and N4 nitrogen atoms of the tetrazole ring. capes.gov.br This dual coordination allows for the construction of one-, two-, and even three-dimensional networks. researchgate.netarkat-usa.org The flexibility of the coordination mode of this compound makes it a versatile tool for crystal engineering, enabling the design of materials with specific topologies and properties.

Formation and Properties of Coordination Polymers Incorporating this compound Ligands

The ability of this compound to act as a bridging ligand has been exploited to construct a variety of coordination polymers. capes.gov.brresearchgate.net These materials consist of repeating structural units composed of metal ions linked by the this compound ligands. The dimensionality and connectivity of these polymers can be tuned by varying the metal ion, the counter-anions, and the reaction conditions.

A notable example is the layered coordination polymer bis(this compound)dichlorocopper(II). In this structure, dinuclear chloro-bridged copper units are linked together by bridging this compound ligands, forming infinite layers. capes.gov.br One of the this compound molecules acts as a bridging ligand connecting two copper atoms via its N1 and N4 atoms, while the other is coordinated in a monodentate fashion. capes.gov.br

Coordination polymers based on bis-tetrazole ligands, where two tetrazole rings are connected by a flexible spacer, have also been extensively studied. mdpi.comrsc.org These ligands can adopt various coordination modes, leading to the formation of diverse structures, including one-dimensional chains and two-dimensional layers. mdpi.com The flexibility of the spacer allows the ligand to adapt to the coordination preferences of the metal ion, resulting in a wide range of network topologies. mdpi.com For instance, the reaction of copper(II) chloride with bis(1-methyl-1H-tetrazole-5-ylthio)methane (BMTTM) results in a 1D coordination polymer with 16-membered macrocycles. mdpi.com

Supramolecular Assembly Applications Utilizing this compound Scaffolds

Beyond the formation of coordination polymers through strong metal-ligand bonds, this compound and its derivatives can participate in the construction of supramolecular assemblies. mdpi.comresearchgate.net These are complex structures held together by weaker, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The strategic use of these interactions, in conjunction with the coordinating ability of the tetrazole ring, allows for the design of intricate, high-dimensional architectures known as supramolecular metal-organic frameworks (SMOFs). researchgate.net

In these systems, the coordination of this compound to a metal center forms a primary building block. These building blocks then self-assemble into larger structures through the aforementioned weaker interactions. researchgate.net For example, coordination polymers can be further organized into three-dimensional supramolecular structures through hydrogen bonding interactions. bohrium.com The ability to control the assembly of these structures is crucial for the development of new materials with tailored properties for applications in areas such as catalysis, molecular recognition, and materials science. uc.ptnih.govuni-ulm.de

Applications of 2 Methyltetrazole in Energetic Materials Science

Design and Synthesis of High Energy Density Materials (HEDMs) Incorporating 2-Methyltetrazole Moieties

The design of HEDMs often involves incorporating nitrogen-rich heterocycles, like the tetrazole ring, to achieve a high heat of formation, which contributes to the energy release upon detonation. bohrium.com The this compound moiety is a common structural element in the synthesis of advanced energetic materials.

One synthetic route involves the methylation of a substituted tetrazole. For instance, the methylation of 5-azidotetrazole yields two isomers: 5-azido-1-methyl-tetrazole and 5-azido-2-methyl-tetrazole. nih.gov Similarly, 2-methyl-5-(tetrazol-1-yl)tetrazole can be synthesized from 5-amino-2-methyl-tetrazole. nih.govresearchgate.net

Functionalization is a key strategy in the design process. Researchers have successfully synthesized derivatives by introducing various energetic groups (explosophores) to the this compound core. An example is the synthesis of 2-methyl-5-nitraminotetrazole, which can then be used to create more complex energetic compounds. researchgate.net Other synthetic strategies include creating fused-ring systems, such as incorporating the tetrazole functionality into a 3,6-dinitropyrazolo-[4,3-c]pyrazole framework to produce thermally stable and insensitive materials. nih.gov The alkylation of deprotonated 2-methyl-5-nitraminotetrazole has also been shown to yield new energetic products. researchgate.net

Examples of synthesized compounds incorporating the this compound moiety include:

2-methyl-5-(tetrazol-1-yl)tetrazole : A bistetrazole derivative. nih.govresearchgate.net

5-azido-2-methyl-tetrazole : An azide-containing derivative. nih.gov

2-methyl-5-(2-nitro-2-azapropyl)-5-nitraminotetrazole : A compound created through the alkylation of 2-methyl-5-nitraminotetrazole. researchgate.net

5-(3-azidooxetan-3-yl)-2-methyl-tetrazole : An energetic oxetane (B1205548) derivative. uni-muenchen.de

2-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) : A compound designed by linking a nitropyrazole group to an aminotetrazole. mdpi.com

Computational Assessment of Detonation Velocity and Pressure

Computational chemistry plays a crucial role in the initial screening and characterization of new energetic materials, providing theoretical estimates of their performance without the need for immediate synthesis and hazardous testing. lukasiewicz.gov.pl For this compound derivatives, detonation parameters like velocity (VD) and pressure (P) are commonly calculated using software packages such as EXPLO5, which relies on the compound's calculated heat of formation and its density (often determined from single-crystal X-ray diffraction). nih.govnih.govresearchgate.netresearchgate.net

Theoretical calculations are essential for predicting the viability of a newly designed molecule as an HEDM. For example, density functional theory (DFT) is widely used to calculate heats of formation and to optimize molecular geometries. epa.govat.ua These calculated properties are then used to estimate detonation performance. at.uanih.gov

Computational studies have shown that incorporating tetrazole rings can significantly enhance energetic performance. For example, modifying the FOX-7 structure with tetrazole rings was computationally predicted to increase detonation velocity to 8.9 km/s and detonation pressure to 33.97 GPa. rsc.org While not all studies focus specifically on the 2-methyl isomer, the data provides a benchmark for the performance-enhancing capabilities of the tetrazole ring system. For derivatives of this compound, detonation parameters have been calculated and compared to established explosives like TNT and RDX. researchgate.net

| Compound | Density (g cm⁻³) | Detonation Velocity (VD) (m s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|---|

| 2-methyl-5-(tetrazol-1-yl)tetrazole | 1.649 | 8568 | 29.2 | nih.gov |

| 5-azido-2-methyl-tetrazole | 1.492 | 8321 | 25.5 | nih.gov |

| 2-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) | 1.758 | 8366 | 28.1 | mdpi.com |

Experimental Determination of Sensitivity to Physical Stimuli (Impact, Friction, Electrostatic Discharge)

The practical utility of an energetic material is heavily dependent on its sensitivity to external stimuli such as impact, friction, and electrostatic discharge (ESD). A viable explosive must be stable enough to handle and transport safely. The sensitivity of this compound derivatives is typically determined using standardized methods, such as those established by the German Federal Institute for Materials Research and Testing (BAM). nih.govresearchgate.netrsc.org

Experimental results show a wide range of sensitivities among this compound derivatives, which can be tuned through functionalization. For instance, 2-methyl-5-(tetrazol-1-yl)tetrazole is characterized as sensitive to impact (4 J) and friction (96 N). nih.gov In contrast, some coordination compounds derived from 2-methyl-5-(tetrazol-1-yl)tetrazole are almost insensitive. researchgate.net The methylation of 5-azidotetrazole to form 5-azido-2-methyl-tetrazole results in a compound sensitive to impact (3 J) and friction (48 N), but with low ESD sensitivity (0.5 J). nih.gov This demonstrates that while the this compound core is part of many energetic compounds, its influence on sensitivity is highly dependent on the other functional groups present in the molecule.

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | ESD Sensitivity (J) | Reference |

|---|---|---|---|---|

| 2-methyl-5-(tetrazol-1-yl)tetrazole | 4 | 96 | >0.5 | nih.gov |

| 5-azido-2-methyl-tetrazole | 3 | 48 | 0.5 | nih.gov |

| 5-(3-azidooxetan-3-yl)-2-methyl-tetrazole (4-Iso2) | 3 | >360 | Not Reported | uni-muenchen.de |

| 2-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) | 40 | >360 | Not Reported | mdpi.com |

Thermal Stability Analysis (e.g., Differential Scanning Calorimetry, Differential Thermal Analysis)

Thermal stability is a critical parameter for the storage and application of energetic materials. Techniques like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are standard methods used to determine the decomposition temperature (Td) of these compounds. mdpi.comcetjournal.it These analyses involve heating a small sample at a controlled rate to observe thermal events like melting and decomposition. mdpi.com

| Compound | Decomposition Temperature (Td) (°C) | Method | Reference |

|---|---|---|---|

| 2-methyl-5-(tetrazol-1-yl)tetrazole | 225 | DTA | nih.gov |

| 5-azido-2-methyl-tetrazole | 172 | DSC | nih.gov |

| 5-(3-azidooxetan-3-yl)-2-methyl-tetrazole (4-Iso2) | 187 | DSC | uni-muenchen.de |

| 2-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) | 233.1 | DSC | mdpi.com |

Functionalization Strategies for Tuning Energetic Properties and Sensitivity

A primary goal in energetic materials research is to tune the properties of a compound to achieve a desired balance between performance and safety. researchgate.net Functionalization of the this compound ring is a key strategy to achieve this. By introducing different functional groups, researchers can systematically alter the density, heat of formation, oxygen balance, and sensitivity of the resulting material. nih.govresearchgate.net

Introducing explosophoric groups like nitro (-NO2), nitramine (-NHNO2), or azido (B1232118) (-N3) generally increases the energetic output. nih.govresearchgate.net For example, the synthesis of 2-methyl-5-nitraminotetrazole is a step towards creating more powerful explosives. researchgate.net Conversely, forming salts or coordination complexes can sometimes decrease sensitivity while maintaining respectable energetic performance. nih.govresearchgate.net

The position of functional groups also matters. The synthesis of 1-methyl versus 2-methyl tetrazole derivatives can lead to isomers with different properties. For instance, in the functionalization of 5-azidotetrazole, the 1-methyl and 2-methyl isomers exhibit different sensitivities and thermal stabilities. nih.gov Attaching larger, stabilizing groups, such as a dinitropyrazole moiety, can lead to compounds with high thermal stability and remarkably low sensitivity, as seen in DMPT-2. mdpi.com These strategies highlight the versatility of the this compound framework in the design of next-generation energetic materials. acs.org

Applications in Materials Science Beyond Energetic Materials

Incorporation into Polymers of Intrinsic Microporosity (PIMs)

A significant area of research involves the incorporation of 2-methyltetrazole functionalities into Polymers of Intrinsic Microporosity (PIMs). PIMs are a class of materials that possess a high degree of interconnected free volume due to their rigid and contorted macromolecular backbones, which prevents efficient packing in the solid state. rsc.org This unique structure leads to high gas permeability. rsc.org

The archetypal PIM, known as PIM-1, contains nitrile groups that can be chemically modified. canada.caresearchgate.net A common strategy involves a two-step post-modification of PIM-1. canada.camdpi.com

Tetrazole Formation : The nitrile groups on PIM-1 are converted into tetrazole groups through a [2+3] cycloaddition reaction with an azide (B81097), typically sodium azide with a catalyst like zinc chloride. canada.caresearchgate.netacs.org This creates a tetrazole-substituted polymer, often denoted as TZ-PIM. canada.caresearchgate.net

Methylation : The resulting TZ-PIM is then methylated using an agent such as methyl iodide, which attaches a methyl group to the tetrazole ring, yielding a methyl-tetrazole-substituted PIM (MTZ-PIM). canada.caresearchgate.net

A key advantage of converting TZ-PIM to MTZ-PIM is the significant improvement in the polymer's solubility and processability. canada.caresearchgate.net While TZ-PIMs with a high degree of tetrazole conversion (e.g., above 70%) can become brittle and insoluble in common organic solvents due to strong intermolecular hydrogen bonding, the methylation process disrupts these interactions. canada.caresearchgate.net Consequently, MTZ-PIMs are readily soluble in a wider range of solvents, including chloroform (B151607) and polar aprotic solvents, which facilitates detailed structural analysis and the fabrication of more flexible, robust films for applications like membrane-based gas separation. canada.caresearchgate.net

Research into Gas Permeability and Selectivity of this compound-Substituted Polymers

This trade-off between permeability and selectivity is a well-known phenomenon in membrane science. However, the performance of MTZ-PIMs is notable because the increase in selectivity often positions the material favorably relative to the "Robeson upper bound," a benchmark that plots the selectivity of a polymer membrane versus its permeability for a given gas pair. canada.camdpi.com For the CO₂/N₂ mixed gas pair, MTZ-PIMs have been reported to exceed the 2008 upper-bound performance limit. canada.caresearchgate.net

The enhanced selectivity in MTZ-PIMs is attributed to several factors. The polar tetrazole groups can interact more strongly with polarizable gases like CO₂, increasing the solubility component of gas transport. manchester.ac.uk Furthermore, in mixed gas feeds, the presence of a highly condensable gas like CO₂ can suppress the permeability of less condensable gases such as N₂. canada.ca This is because CO₂ molecules strongly occupy sorption sites within the polymer matrix, effectively hindering the passage of N₂ molecules. canada.ca For instance, one study found the mixed gas permeability of N₂ in a fully substituted MTZ-PIM was only 73% of its pure gas value. canada.ca

Table 1: Comparison of Pure and Mixed Gas Separation Performance for PIM-1 and MTZ100-PIM (100% Methyltetrazole Conversion)

| Gas Pair | Parameter | PIM-1 | MTZ100-PIM |

| O₂/N₂ | Ideal Selectivity (Pure Gas) | 3.7 | 5.5 |

| CO₂/N₂ | Ideal Selectivity (Pure Gas) | 12.3 | 22.2 |

| CO₂/N₂ | Mixed Gas Selectivity | 28.3 | 40.1 |

Data sourced from Du et al. (2012). canada.ca

Investigations in Polymer Chemistry for Novel Material Development

The use of this compound extends beyond PIMs into broader polymer chemistry research for creating novel materials. The synthetic versatility of the tetrazole group allows for various chemical modifications and the construction of diverse polymer architectures.

One area of investigation is the creation of coordination polymers. Research has demonstrated that this compound can act as a ligand to connect metal ions, such as copper(II). arkat-usa.orgresearchgate.net In these structures, the nitrogen atoms of the tetrazole ring coordinate with the metal centers, forming extended one-, two-, or three-dimensional networks. arkat-usa.org For example, bis-(this compound)dichlorocopper(II) features an octahedral copper center coordinated to two this compound ligands and two chlorine atoms. arkat-usa.org In some cases, the this compound ligand can act as a bridge between two different copper atoms, leading to the formation of infinite polymeric layers. researchgate.net

Another avenue of research involves the functionalization of other types of polymers. For example, the nitrile groups present in commercially relevant copolymers like styrene-acrylonitrile can be converted into tetrazole units. google.com This transformation drastically alters the polymer's properties, turning a material that is soluble in non-polar solvents into an ionomer that can be dissolved in methanol (B129727) and swells in water. google.com

Furthermore, the tetrazole groups on a polymer backbone can serve as a platform for subsequent reactions. Studies have shown that tetrazole-functionalized PIMs can be further modified to incorporate pseudo-ionic liquid structures. acs.orgnih.gov This approach involves reacting the tetrazole groups with various amines to create a new class of functional polymers with tunable gas transport properties, demonstrating the potential to create a wide variety of materials by leveraging the reactivity of the tetrazole ring. acs.orgnih.gov

Research in Medicinal Chemistry and Bioisosteric Applications of 2 Methyltetrazole Derivatives

Exploration of the Tetrazole Ring as a Carboxylic Acid and Amide Bioisostere

In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties—a practice known as bioisosterism—is a fundamental tool for optimizing drug candidates. drughunter.com The tetrazole ring, particularly the 5-substituted tetrazole, is a well-established and widely used bioisostere for the carboxylic acid group. hilarispublisher.comresearchgate.netnih.gov This substitution is often employed to enhance a molecule's pharmacological profile. hilarispublisher.com

The rationale for this bioisosteric relationship lies in the comparable physicochemical properties of the two groups. The 5-substituted 1H-tetrazole has a pKa value (typically 4.5-4.9) that is very similar to that of a carboxylic acid (pKa 4.2-4.4), meaning it exists in its anionic form at physiological pH, just as a carboxylate does. acs.org Furthermore, the tetrazole ring and the carboxyl group have a similar size, spatial arrangement of heteroatom lone pairs, and molecular electrostatic potential. nih.govacs.org A key difference is the spatial orientation of their hydrogen bond-forming lone pairs; the tetrazolyl group can form four orthogonal hydrogen bonds within the ring's plane, whereas the carboxylate forms four hydrogen bonds in the plane of its O-C-O atoms. nih.gov

Replacing a carboxylic acid with a tetrazole ring can offer several advantages in drug development. It can lead to increased lipophilicity, which may improve a compound's ability to cross cell membranes, and enhance bioavailability. hilarispublisher.comresearchgate.net Crucially, the tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group, which can be susceptible to various biotransformation pathways. researchgate.net This metabolic stability can prolong a drug's half-life in the body. researchgate.netnih.gov The tetrazole moiety has also been investigated as a bioisostere for the amide functional group, aiming to improve metabolic stability while retaining key hydrogen bonding interactions. nih.govnih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole Properties

| Property | Carboxylic Acid | 5-Substituted Tetrazole |

|---|---|---|

| pKa | 4.2 - 4.4 | 4.5 - 4.9 |

| Acidity | Similar | Similar |

| Size | Similar | Similar |

| Metabolic Stability | Susceptible to biotransformation | Generally resistant to metabolism researchgate.net |

| Lipophilicity | Lower | Generally higher researchgate.net |

Investigations into Antimicrobial Activity of 2-Methyltetrazole Derivatives

The tetrazole scaffold is a component of various compounds investigated for their pharmacological properties, including antimicrobial effects. mdpi.com Research has been conducted to evaluate the antibacterial and antifungal potential of derivatives containing the this compound ring.

One study investigated a series of saccharin-tetrazolyl derivatives, including a compound named TSMT (N-(1-methyl-2H-tetrazol-5-yl)-N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine), for their antimicrobial activity. nih.gov The study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various Gram-positive and Gram-negative bacteria and yeasts. nih.gov The results indicated that the antimicrobial activity was pH-dependent, with some compounds showing strong activity in acidic conditions. nih.govresearchgate.net

Another research effort focused on synthesizing (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives and testing their antimicrobial capabilities. mdpi.comnih.gov The findings showed that these compounds exhibited significant interactions with the tested microbes. mdpi.com Specifically, derivatives with polar groups on the phenyl ring demonstrated notable resistance against fungal strains compared to the standard drug Fluconazole. mdpi.comnih.gov

Table 2: Antimicrobial Activity of a Saccharin-Methyltetrazolyl Derivative (TSMT)

| Microorganism | Strain | MIC (µg/mL) at pH 4.0 | MIC (µg/mL) at pH 7.0 | MIC (µg/mL) at pH 9.0 |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 6538 | 31.25 | >125 | >125 |

| Enterococcus faecalis | ATCC 29212 | 15.62 | 125 | >125 |

| Escherichia coli | ATCC 25922 | 125 | >125 | >125 |

| Pseudomonas aeruginosa | ATCC 27853 | >125 | >125 | >125 |

| Saccharomyces cerevisiae | ATCC 9763 | 125 | >125 | >125 |

| Candida albicans | ATCC 10231 | 125 | >125 | >125 |

Data sourced from a study on saccharin (B28170)–tetrazolyl derivatives. nih.govresearchgate.net

Research into Anticancer Activity of this compound Derivatives

The search for novel anticancer agents has led researchers to explore a wide variety of chemical scaffolds, including those based on tetrazole. Some studies have demonstrated that certain tetrazole derivatives can induce apoptosis in cancer cell lines, showing IC50 values that are comparable to standard chemotherapeutic agents.

In one study, a series of novel tetrazole derivatives containing an isoxazole (B147169) ring were synthesized and evaluated for their anticancer activity against a panel of approximately 60 human tumor cell lines. chalcogen.ro The screening identified a compound, designated (4b), which showed selective activity against ovarian cancer cell lines, particularly the SK-OV-3 line, with a growth inhibition of 65.06% (reported as 34.94% growth). chalcogen.ro Other compounds in the series also exhibited selective activity against renal cancer and CNS cancer cell lines. chalcogen.ro

Another study involved synthesizing transition metal complexes of a benzoic acid-substituted tetrazole derivative and testing their anticancer activity against the MCF-7 breast cancer cell line using an MTT assay. researchgate.net These investigations highlight the potential of the tetrazole framework as a basis for the development of new chemotherapeutic agents. researchgate.net

Table 3: Anticancer Activity of Selected Tetrazole-Isoxazole Derivatives

| Compound ID | Cancer Type | Most Sensitive Cell Line | Growth % |

|---|---|---|---|

| 4b | Ovarian Cancer | SK-OV-3 | 34.94 |

| 3b | Renal Cancer | UO-31 | -29.69 |

| 3d | Renal Cancer | UO-31 | -28.61 |

| 4c | Renal Cancer | UO-31 | -17.68 |

| 4f | Renal Cancer | UO-31 | -23.46 |

| 4b | CNS Cancer | SNB-75 | -20.59 |

A negative growth percentage indicates cell killing. Data sourced from a study evaluating tetrazole derivatives against 60 human tumor cell lines. chalcogen.ro

Development and Evaluation of Bradykinin (B550075) B1 Antagonists Bearing Nthis compound Functionality

The bradykinin B1 receptor is a key target in the development of treatments for chronic pain and inflammation, as its expression is increased during inflammatory processes. researchgate.net Medicinal chemists have designed and synthesized numerous compounds to block this receptor, and the Nthis compound group has played a important role in this area.

In several series of bradykinin B1 antagonists, the this compound moiety was incorporated as a bioisosteric replacement for an oxadiazole ring. mdpi.comnih.gov This substitution was a critical optimization step, leading to compounds with improved pharmacokinetic properties, better penetration of the central nervous system (CNS), and clearance through multiple metabolic pathways. nih.govresearchgate.net

For example, a series of α-hydroxy amide-derived antagonists were developed where the inclusion of a this compound group resulted in compounds with excellent B1 binding affinity. mdpi.com One particular compound from this series, compound 70, demonstrated a high binding affinity (human Ki = 0.41 nM) and a favorable pharmacokinetic profile in dogs, with an oral bioavailability (F) of 91%. mdpi.com This demonstrates how the strategic inclusion of the this compound functionality can significantly enhance the drug-like properties of a lead compound. mdpi.comresearchgate.net

Table 4: Properties of a Bradykinin B1 Antagonist with Nthis compound

| Compound | Structure Feature | Human B1 Binding Affinity (Ki) | Dog Pharmacokinetic Profile (F%) |

|---|---|---|---|

| 70 | α-hydroxy amide with N-2 methyltetrazole | 0.41 nM | 91% |

Data sourced from a study on α-hydroxy amide-derived bradykinin B1 antagonists. mdpi.com

Optimization Strategies for Drug Discovery Programs Utilizing this compound Scaffolds

The this compound ring serves as a valuable scaffold in drug discovery, but its presence alone does not guarantee success. Optimization of the entire molecular structure is essential to achieve the desired balance of potency, selectivity, and pharmacokinetic properties. deepmirror.ai Several strategies are employed to refine lead compounds built around tetrazole scaffolds.

One common approach is scaffold hopping , where the core structure of a known active molecule is replaced with a novel scaffold, such as a this compound, while preserving the original orientation of key binding groups. nih.govcam.ac.uk This can lead to new chemical entities with improved properties or a different intellectual property profile. cam.ac.uk For instance, replacing a phenyl ring with a piperidine (B6355638) ring in a series of bradykinin B1 antagonists led to a dramatic improvement in receptor affinity. researchgate.net

Fragment-linking is another technique where two or more molecular fragments known to bind to different regions of a target protein are connected using a suitable linker, which could incorporate a tetrazole structure. cam.ac.uk Furthermore, modern drug discovery increasingly relies on computational tools and artificial intelligence. Deep learning models, such as 3D-Scaffold, can generate novel molecules with desirable properties around a core scaffold, accelerating the identification and optimization of new drug candidates. pnnl.gov These optimization strategies are crucial for overcoming common challenges in drug development, such as poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. deepmirror.ai

Catalytic Applications Involving 2 Methyltetrazole

Role of 2-Methyltetrazole as a Ligand in Catalytic Systems

This compound and its derivatives can act as ligands, coordinating with metal centers to form catalytically active complexes. The nitrogen atoms of the tetrazole ring provide effective coordination sites for metal ions.

Mononuclear copper(II) and cobalt(II) complexes featuring a this compound-saccharinate bidentate N,N-chelating ligand have been synthesized and demonstrated as effective homogeneous catalysts. researchgate.net These complexes have been successfully employed in the solvent-free, microwave-assisted oxidation of secondary alcohols to their corresponding ketones, using aqueous tert-butyl hydroperoxide as the oxidant. researchgate.net This catalytic system shows broad functional group tolerance. researchgate.net

The catalytic performance of these complexes is noteworthy, with high turnover numbers (TONs) and turnover frequencies (TOFs) achieved in short reaction times. For instance, under microwave irradiation of 20–50 W, many reactions reach completion within 10 minutes. researchgate.net

Table 1: Catalytic Performance of this compound-Saccharinate Complexes in Alcohol Oxidation researchgate.net

| Catalyst | Substrate | Product | TON | TOF (h⁻¹) |

|---|---|---|---|---|

| Cu(II) complex | 1-phenylethanol | Acetophenone | up to 5.5 × 10² | up to 1.1 × 10⁴ |

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time

Furthermore, the compound Bis(this compound)Dichlorocopper(II) has been noted in the context of catalysts for the chemical reduction of carbon dioxide. uj.ac.za

Investigation of this compound Derivatives in Electrochemical Catalysis (e.g., CO2 Reduction)

Derivatives of this compound have shown significant promise in the field of electrochemical catalysis, particularly for the reduction of carbon dioxide (CO2), a critical process for converting a greenhouse gas into valuable chemicals.

One notable example involves the use of 5-mercapto-1-methyltetrazole (B193830), a derivative of this compound, as an organic linker to construct a metal azole framework (MAF). mdpi.comresearchgate.net This framework serves as a support for silver nanoparticles (Ag NPs@MAF-MMT), creating a highly efficient electrocatalyst for the reduction of CO2 to carbon monoxide (CO). mdpi.comresearchgate.net The mercaptan group in 5-mercapto-1-methyltetrazole provides a strong anchoring site for the silver nanoparticles, which enhances the catalytic activity and conductivity. mdpi.com

This Ag NPs@MAF-MMT catalyst exhibits a high Faradaic efficiency for CO production, exceeding 90.5%, and maintains significant stability over extended periods. mdpi.comresearchgate.net The catalyst operates over a wide potential window, demonstrating its robustness. mdpi.com

Table 2: Performance of Ag NPs@MAF-MMT in Electrochemical CO2 Reduction mdpi.comresearchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Maximum CO Faradaic Efficiency (FE_CO) | > 90.5% | -0.7 V vs. RHE |

| Current Density | 18 mA cm⁻² | -1.1 V vs. RHE |

RHE: Reversible Hydrogen Electrode

Research has also been conducted on copper(I) 5-mercapto-1-methyltetrazole frameworks (Cu-MMTs) for electrochemical CO2 reduction. oaepublish.com These frameworks have shown the ability to produce multi-carbon products, which are of high value. oaepublish.com The orientation of the crystal faces of the Cu-MMT framework was found to influence the product selectivity, with the (001) crystal faces favoring the formation of multi-carbon products with a Faradaic efficiency of 73.75%. oaepublish.com

The functionalization of tetrazoles, including those with methyl groups, is an active area of research, with techniques being developed for their modification to create novel catalysts. acs.orgacs.org The unique properties of the tetrazole motif continue to make it a valuable component in the design of advanced catalytic materials. acs.orgacs.org

Q & A

Basic: What are the established synthetic routes for 2-methyltetrazole, and what are their mechanistic considerations?

The most common method involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. For example, regioselective synthesis of 2-alkyltetrazoles can be achieved via [2+3] cycloaddition using trimethylsilyl azide and nitriles in the presence of catalytic ZnBr₂ . Alternative pathways include microwave-assisted coupling of tosylhydrazones with tetrazoles under metal-free conditions, which yields regioselective products (7–67% yields depending on substituents) . Key factors affecting yield include solvent choice (e.g., DMF vs. THF), base selection (K₂CO₃ or DBU), and temperature control.

Advanced: How can researchers address contradictory data on regioselectivity in this compound derivatives?